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4-(4-Nitrophenyl)pyrimidine-2-thiol

Cat. No.: B3040103
CAS No.: 155957-44-1
M. Wt: 233.25 g/mol
InChI Key: NUDDNAROSYKUJL-UHFFFAOYSA-N
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Description

Contextualization of Pyrimidine-2-thiol (B7767146) Derivatives in Heterocyclic Chemistry

Pyrimidine (B1678525), a heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3 of a six-membered ring, forms the core of numerous biologically and industrially significant molecules. nih.govnih.gov Its derivatives are fundamental components of life, forming the basic units of nucleic acids (cytosine, thymine, and uracil). nih.govnih.govnih.gov Beyond their biological roles, pyrimidine derivatives are a cornerstone of medicinal chemistry, with various analogues demonstrating a wide spectrum of pharmacological activities. nih.govicm.edu.pl

The introduction of a thiol (-SH) group at the 2-position of the pyrimidine ring gives rise to pyrimidine-2-thiol derivatives. This modification is significant as it introduces a reactive site for further functionalization and can influence the molecule's electronic properties and biological interactions. nih.gov These thio-derivatives have been investigated for a range of applications, including their potential as antimicrobial, antiviral, anticancer, and anti-inflammatory agents. nih.govnih.govtubitak.gov.trresearchgate.net The synthesis of pyrimidine-2-thiol derivatives often involves the condensation reaction of chalcones with thiourea (B124793), a method that allows for diverse substitutions on the pyrimidine core. tubitak.gov.trresearchgate.net

Significance of the Nitrophenyl Moiety in Organic Synthesis and Functional Materials

The nitrophenyl group, a phenyl ring substituted with one or more nitro (-NO2) groups, is a critical component in the design of various organic molecules. The nitro group is strongly electron-withdrawing, a property that profoundly influences the reactivity and characteristics of the parent molecule. fiveable.mewikipedia.orgnih.gov This electron-withdrawing nature, acting through both inductive and resonance effects, can deactivate aromatic rings towards electrophilic substitution while facilitating nucleophilic aromatic substitution. wikipedia.orgnih.govteachy.app

This characteristic makes nitroaromatic compounds valuable intermediates in organic synthesis. fiveable.me For instance, the nitro group can be readily reduced to an amino group (-NH2), providing a pathway to a wide array of nitrogen-containing compounds, including dyes and pharmaceuticals. fiveable.mewikipedia.org In the realm of functional materials, the significant dipole moment and polarizability conferred by the nitro group are exploited in the development of materials with specific electronic and optical properties. nih.gov The presence of a nitro group can also increase the acidity of adjacent C-H bonds, enhancing their reactivity in certain synthetic transformations. wikipedia.orgnih.govfiveable.me

Rationale and Scope of Research on 4-(4-Nitrophenyl)pyrimidine-2-thiol

The scientific inquiry into this compound is driven by the synergistic combination of the pyrimidine-2-thiol scaffold and the nitrophenyl moiety. nih.govresearchgate.net The rationale is to create a molecule that integrates the established biological relevance of the pyrimidine core with the potent electronic and reactive properties of the nitrophenyl group.

Research on this specific compound and its analogues primarily focuses on a few key areas:

Synthesis and Characterization: A primary goal is to develop efficient synthetic routes, often starting from 4-nitro-substituted chalcones and thiourea. researchgate.net The synthesized compounds are then rigorously characterized to confirm their structure and purity.

Biological Evaluation: A significant portion of the research is dedicated to exploring the pharmacological potential of these molecules. Studies have investigated their efficacy as antimicrobial agents against various bacterial and fungal strains. nih.govresearchgate.net The presence of both the pyrimidine ring and the electron-withdrawing nitro group is often correlated with enhanced biological activity. nih.gov

Material Science Applications: The unique electronic structure, arising from the combination of the electron-rich pyrimidine-thiol system and the electron-poor nitrophenyl group, makes these compounds candidates for investigation in material science, although this area is less explored than their biological potential. nih.govontosight.ai

The scope of the research involves synthesizing a library of related derivatives by varying substituents on the phenyl ring to establish structure-activity relationships (SAR). nih.gov This systematic approach helps in identifying the structural features crucial for a desired biological effect.

Overview of Research Methodologies and Theoretical Frameworks Employed

The investigation of this compound relies on a combination of experimental and theoretical techniques to fully elucidate its structure and properties.

Experimental Methodologies:

Synthesis: The primary synthetic method involves the cyclocondensation of a chalcone (B49325) (specifically, 1-(4-nitrophenyl)-3-phenyl-2-propen-1-one or its derivatives) with thiourea. tubitak.gov.trresearchgate.net

Spectroscopic Characterization: The structures of newly synthesized compounds are unequivocally confirmed using a suite of spectroscopic techniques. nih.govicm.edu.plsciencepublishinggroup.com These include:

FT-IR (Fourier-Transform Infrared) Spectroscopy: To identify functional groups like C=S, N-H, and C-NO2.

NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical environment of hydrogen and carbon atoms, respectively, providing a detailed map of the molecular structure. nih.govnih.gov

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. nih.govnih.gov

Single-Crystal X-ray Diffraction: This powerful technique provides the precise three-dimensional arrangement of atoms in the crystal lattice, offering definitive proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions. nih.govcsic.esiosrjournals.org

Theoretical Frameworks:

Density Functional Theory (DFT): Computational studies using DFT have become an indispensable tool in understanding the properties of pyrimidine derivatives. nih.govjchemrev.comjchemrev.com DFT calculations are employed to:

Optimize the molecular geometry and compare it with experimental data from X-ray crystallography. jchemrev.comjchemrev.com

Calculate electronic properties such as the HOMO-LUMO energy gap, which provides insights into the molecule's reactivity and stability. nih.govwjarr.com

Predict spectroscopic data (like vibrational frequencies) to support experimental findings. nih.govjchemrev.com

Determine parameters like dipole moment and molecular reactivity descriptors. nih.govjchemrev.comwjarr.com

These combined experimental and theoretical approaches provide a comprehensive understanding of the structure, reactivity, and potential applications of this compound and its derivatives.

Research Findings

The following table summarizes representative characterization data for pyrimidine derivatives, illustrating the types of information gathered in typical research.

Compound ClassAnalytical TechniqueObserved Data / FindingsReference
4-(Substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-amineAntimicrobial Screening (Tube Dilution)Compounds with electron-withdrawing groups (e.g., -Cl, -Br) on the phenyl ring showed improved antimicrobial activity against S. aureus, E. coli, and C. albicans. nih.gov
Pyrimidine DerivativesDFT (B3LYP/6-311G(d,p))Calculation of molecular structural parameters, vibrational frequencies, and HOMO-LUMO energy gaps to understand reactivity. A high dipole moment (e.g., 8.28 D) indicates high reactivity. nih.gov
N1-4-Nitrophenyl-2-pyrazolinesSingle-Crystal X-ray DiffractionDetermined precise bond distances, angles, and molecular packing in the crystal lattice. Revealed that molecules tend to arrange into chains. csic.es
2,4-Diaryl Pyrimidine DerivativesEnzyme Inhibition Assay (EGFR L858R/T790M)Identified a derivative (8l) with an IC₅₀ value of 0.26 nM, showing potent kinase inhibitory activity. nih.gov
4-(4-nitrophenyl)thiomorpholine¹H and ¹³C NMR SpectroscopyConfirmed the successful synthesis and structure of the precursor compound through characteristic chemical shifts. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7N3O2S B3040103 4-(4-Nitrophenyl)pyrimidine-2-thiol CAS No. 155957-44-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(4-nitrophenyl)-1H-pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2S/c14-13(15)8-3-1-7(2-4-8)9-5-6-11-10(16)12-9/h1-6H,(H,11,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDDNAROSYKUJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC(=S)N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601274464
Record name 6-(4-Nitrophenyl)-2(1H)-pyrimidinethione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155957-44-1
Record name 6-(4-Nitrophenyl)-2(1H)-pyrimidinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155957-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(4-Nitrophenyl)-2(1H)-pyrimidinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601274464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 4 Nitrophenyl Pyrimidine 2 Thiol

Retrosynthetic Analysis and Strategic Precursor Selection

A logical retrosynthetic analysis of the target molecule, 4-(4-nitrophenyl)pyrimidine-2-thiol, suggests a disconnection approach that simplifies the structure into readily available starting materials. The primary disconnection breaks the pyrimidine (B1678525) ring, identifying key synthons.

The pyrimidine-2-thiol (B7767146) core can be disconnected across the N1-C2 and C4-C5 bonds, leading to two fundamental building blocks: a 1,3-dicarbonyl compound or its synthetic equivalent, and thiourea (B124793). Specifically for this compound, the key disconnection points to a chalcone (B49325) precursor, which is an α,β-unsaturated ketone. This chalcone already incorporates the 4-nitrophenyl moiety and a phenyl group (or a placeholder that can be functionalized).

Strategic Precursor Selection:

The choice of precursors is pivotal for an efficient synthesis. The most common and strategically sound precursors for constructing the this compound scaffold are:

1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one (4-Nitrochalcone): This precursor is highly strategic as it contains the pre-installed 4-nitrophenyl group at the desired position. Chalcones are readily synthesized via a Claisen-Schmidt condensation between an appropriate acetophenone (B1666503) and a benzaldehyde (B42025) derivative. In this case, 4-nitroacetophenone and benzaldehyde would be the starting materials.

Thiourea (H₂NCSNH₂): This simple and inexpensive reagent provides the N-C-N backbone and the sulfur atom required for the pyrimidine-2-thiol ring.

Alternative Precursors: While the chalcone route is dominant, other possibilities include the use of β-ketoesters and 4-nitrobenzaldehyde (B150856) in a Biginelli-type reaction with thiourea, although this might lead to a different substitution pattern that would require further modification.

Classical and Modern Synthetic Routes to the Core Pyrimidine-2-thiol Scaffold

The construction of the pyrimidine-2-thiol ring is a well-established transformation in heterocyclic chemistry, with both classical and modern approaches available.

Classical Synthesis:

The most prevalent classical method for synthesizing 4,6-diarylpyrimidine-2-thiols involves the cyclocondensation of a chalcone with thiourea. ekb.egrjpbcs.comnih.gov This reaction is typically carried out in an alcoholic solvent, such as ethanol (B145695), in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide. rjpbcs.comacs.org The reaction mixture is usually heated under reflux for several hours. The mechanism involves an initial Michael addition of thiourea to the α,β-unsaturated ketone of the chalcone, followed by an intramolecular cyclization and subsequent dehydration to yield the dihydropyrimidine, which then aromatizes to the final pyrimidine-2-thiol.

Modern Synthetic Routes:

Modern synthetic methodologies often focus on improving reaction efficiency, reducing reaction times, and employing more environmentally benign conditions. These include:

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate the synthesis of pyrimidine derivatives. nih.gov Reactions that take several hours under conventional heating can often be completed in a matter of minutes, frequently leading to higher yields and cleaner products.

Ultrasound-Assisted Synthesis: Sonication is another energy source that can promote the cyclocondensation reaction, offering an alternative to conventional heating and microwave irradiation.

Catalytic Approaches: The use of various catalysts, including Lewis acids and solid-supported catalysts, can enhance the efficiency of the Biginelli and related reactions for pyrimidine synthesis. nih.gov

Introduction of the 4-Nitrophenyl Moiety: Strategies and Mechanisms

The introduction of the 4-nitrophenyl group at the C4 position of the pyrimidine ring is most strategically achieved by incorporating it into one of the key precursors.

The primary strategy involves the use of a chalcone that already bears the 4-nitrophenyl substituent. The synthesis of this precursor, 1-(substituted-phenyl)-3-(4-nitrophenyl)prop-2-en-1-one , is accomplished through a base-catalyzed Claisen-Schmidt condensation. In a typical procedure, a substituted acetophenone is reacted with 4-nitrobenzaldehyde in the presence of a base like sodium hydroxide or potassium hydroxide in an alcoholic solvent.

The mechanism of this condensation involves the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of 4-nitrobenzaldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration to form the stable, conjugated chalcone. The presence of the electron-withdrawing nitro group on the benzaldehyde component can facilitate the initial nucleophilic attack.

An alternative, though less common, approach would be the nitration of a pre-formed phenyl-substituted pyrimidine-2-thiol. However, this method is often less regioselective and can lead to a mixture of products, making the pre-functionalized precursor strategy more favorable.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include:

Solvent: While ethanol is commonly used, other polar protic and aprotic solvents can be explored.

Base: The choice and concentration of the base (e.g., NaOH, KOH, or an organic base) can significantly impact the reaction rate and yield.

Temperature: Both conventional heating (reflux) and microwave irradiation temperatures can be optimized to find the ideal balance between reaction rate and product decomposition.

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of byproducts.

A study on the synthesis of various 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol derivatives provides insight into the achievable yields under specific conditions. The reaction of a substituted chalcone with thiourea in methanol (B129727) with potassium hydroxide under reflux for 3-4 hours resulted in yields ranging from 72.54% to 84.72% for different chloro-substituted phenyl groups at the 4-position. nih.gov

Substituent at 4-positionYield (%)
2-Chlorophenyl84.72
3-Chlorophenyl72.54
4-Chlorophenyl75.00

This table presents selected data from a study on the synthesis of 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol derivatives to illustrate the impact of substituent position on yield. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrimidines to minimize environmental impact. For the synthesis of this compound, several green approaches can be considered:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives like water, ethanol, or ionic liquids can significantly reduce the environmental footprint of the synthesis.

Catalysis: Employing reusable catalysts, such as solid acid catalysts or biocatalysts, can reduce waste and improve atom economy compared to stoichiometric reagents. nih.gov

Energy Efficiency: Microwave-assisted and ultrasound-assisted syntheses are more energy-efficient than conventional heating methods, as they offer rapid heating and shorter reaction times. nih.gov

One-Pot Reactions: The synthesis of the target compound from a chalcone and thiourea is often a one-pot procedure, which aligns with green chemistry principles by reducing the number of work-up and purification steps, thereby minimizing solvent usage and waste generation.

Comparative Analysis of Synthetic Efficiencies and Scalability

When comparing the different synthetic methodologies for this compound, several factors must be considered:

MethodAdvantagesDisadvantagesScalability
Classical Reflux Simple setup, well-established.Long reaction times, potentially lower yields, higher energy consumption.Readily scalable with appropriate equipment.
Microwave-Assisted Rapid reaction rates, often higher yields, cleaner products.Requires specialized microwave reactor, potential for localized overheating.Scalability can be a challenge, requiring specialized industrial microwave reactors.
Ultrasound-Assisted Shorter reaction times, can be performed at lower temperatures.Requires ultrasonic bath or probe, efficiency can be system-dependent.Generally considered scalable for industrial applications.
Catalytic Methods Higher efficiency, potential for milder conditions, catalyst can be recycled.Catalyst cost and stability can be a factor, catalyst-product separation may be required.Depends on the specific catalyst; solid-supported catalysts are generally well-suited for scalable flow chemistry processes.

The classical approach, while slower, is often the most straightforward to implement on a larger scale due to the simplicity of the required equipment. However, for industrial production, the benefits of microwave or ultrasound-assisted synthesis in terms of time and energy savings may warrant the investment in specialized equipment. Catalytic methods, particularly those using robust and recyclable catalysts, offer a promising avenue for developing highly efficient and sustainable large-scale syntheses. The scalability of any method will ultimately depend on factors such as the cost and availability of starting materials, the efficiency of the reaction, and the ease of product isolation and purification.

Advanced Spectroscopic and Structural Elucidation of 4 4 Nitrophenyl Pyrimidine 2 Thiol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic and Conformational Analysis

A complete analysis using high-resolution NMR techniques is crucial for understanding the electronic environment and conformational dynamics of 4-(4-nitrophenyl)pyrimidine-2-thiol in solution.

¹H NMR and ¹³C NMR Chemical Shift Assignments

While specific, experimentally verified ¹H and ¹³C NMR data for this compound are not present in the surveyed literature, hypothetical assignments can be predicted based on the analysis of structurally similar compounds. For instance, in related 4-aryl-6-(4-nitrophenyl)pyrimidine-2-thiol derivatives, the protons of the pyrimidine (B1678525) ring typically appear as a singlet in the aromatic region of the ¹H NMR spectrum. The protons of the 4-nitrophenyl group would be expected to show a characteristic AA'BB' splitting pattern. The thiol proton (–SH) would likely appear as a broad singlet, with its chemical shift being sensitive to concentration and solvent.

In the ¹³C NMR spectrum, the carbon atom of the C=S group is expected to be significantly downfield. The carbons of the pyrimidine and nitrophenyl rings would resonate in the aromatic region, with their precise shifts influenced by the electron-withdrawing nitro group and the sulfur substituent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyrimidine-H5 7.0 - 7.5 110 - 115
Pyrimidine-H6 8.5 - 9.0 155 - 160
Nitrophenyl-H (ortho to NO₂) 8.2 - 8.4 124 - 126
Nitrophenyl-H (meta to NO₂) 7.8 - 8.0 128 - 130
SH Variable (broad) -
Pyrimidine-C2 (C=S) - >180
Pyrimidine-C4 - 160 - 165
Pyrimidine-C5 - 110 - 115
Pyrimidine-C6 - 155 - 160
Nitrophenyl-C (ipso) - 140 - 145
Nitrophenyl-C (ortho to NO₂) - 124 - 126
Nitrophenyl-C (meta to NO₂) - 128 - 130
Nitrophenyl-C (para to pyrimidine) - 148 - 150

Note: These are predicted values and require experimental verification.

2D NMR Techniques (COSY, HSQC, HMBC) for Structural Connectivity

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular framework, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons, for example, between the protons on the nitrophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This would establish the direct one-bond correlations between protons and the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique would show longer-range couplings (typically 2-3 bonds) between protons and carbons, which is critical for confirming the connection between the pyrimidine and nitrophenyl rings.

Currently, no published studies detailing these 2D NMR analyses for this compound are available.

Variable Temperature NMR and Solvent Effects on Conformation

The study of how chemical shifts and coupling constants change with temperature (Variable Temperature NMR) could provide insights into the conformational dynamics of the molecule, such as the rotation around the C-N bond connecting the two rings. Similarly, running NMR experiments in a variety of solvents with different polarities could illuminate the role of solvent-solute interactions in stabilizing particular conformations. This area of research remains unexplored for this compound.

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction.

Crystal Packing and Intermolecular Interactions

A crystal structure would reveal how the molecules of this compound arrange themselves in a crystalline lattice. This would allow for the identification and characterization of intermolecular interactions such as hydrogen bonds (potentially involving the thiol group and the nitro group), π-π stacking between the aromatic rings, and other van der Waals forces. These interactions are fundamental to understanding the material's physical properties.

Bond Lengths, Bond Angles, and Torsional Angles Analysis

Precise measurements of bond lengths, bond angles, and torsional angles from a crystal structure would provide invaluable data. For example, the torsional angle between the pyrimidine and nitrophenyl rings would quantify the degree of planarity or twist in the molecule. The bond lengths within the pyrimidine ring and to the thiol group could also provide evidence for thione-thiol tautomerism in the solid state. To date, no crystallographic data for this compound has been deposited in the Cambridge Structural Database or reported elsewhere.

Crystallographic Information File (CIF) Analysis and Database Comparison

A thorough search of crystallographic databases indicates that a specific Crystallographic Information File (CIF) for this compound has not been publicly deposited. However, analysis of closely related structures provides valuable insights into the expected molecular geometry and intermolecular interactions. For instance, the crystal structure of 4-ethyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, a compound featuring both the nitrophenyl and a modified pyrimidine moiety, has been determined. researchgate.net

In this related structure, the dihedral angle between the pyrimidine and phenyl rings is 84.11(6)°, indicating a nearly orthogonal orientation. researchgate.net The nitro group is almost coplanar with the phenyl ring to which it is attached. researchgate.net It is anticipated that this compound would adopt a similar non-planar conformation, driven by the steric hindrance between the two aromatic rings. The crystal packing of such molecules is typically stabilized by a network of intermolecular hydrogen bonds and other weak interactions. In analogous compounds, extensive hydrogen bonding involving the pyrimidine nitrogen atoms and other functional groups dictates the supramolecular assembly. nih.gov

Table 1: Crystallographic Data for a Related Compound: 4-ethyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carbonitrile researchgate.net

ParameterValue
Chemical FormulaC₁₄H₁₂N₄O₃S
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)12.2777(3)
b (Å)9.4312(2)
c (Å)12.9412(2)
β (°)107.945(2)
Volume (ų)1425.61(5)
Z4

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bonding Insights

Vibrational spectroscopy is a powerful tool for identifying the functional groups and probing the bonding environment within a molecule. The thione-thiol tautomerism inherent to the pyrimidine-2-thiol (B7767146) moiety means the compound can exist in two forms, and the vibrational spectra reflect the dominant tautomer in the solid state.

Characteristic Absorption/Scattering Frequencies Assignment

The Fourier-transform infrared (FT-IR) spectrum of this compound is characterized by several key absorption bands that confirm its structure. Data from closely related analogs, such as 4-(2-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol, provide a reliable basis for these assignments. spectrabase.com

The spectrum prominently features bands corresponding to the nitro group, with asymmetric and symmetric stretching vibrations appearing at high wavenumbers. The pyrimidine ring itself gives rise to a series of characteristic absorptions, including C=N and C=C stretching modes. A crucial band is the one associated with the S-H stretch of the thiol group or the N-H stretch of the thione tautomer, which typically appears as a broad band if involved in hydrogen bonding. spectrabase.com The C-S stretching vibration is found in the fingerprint region. spectrabase.com

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, complements the FT-IR data. The symmetric breathing mode of the pyrimidine ring is a strong and characteristic Raman band. sapub.org The symmetric stretch of the nitro group is also expected to be prominent in the Raman spectrum.

Table 2: Assignment of Characteristic Vibrational Frequencies for this compound (based on related compounds) spectrabase.com

Frequency (cm⁻¹)Vibrational ModeFunctional Group
~3000-3100C-H stretchAromatic rings
~2600S-H stretchThiol
~1665C=N stretchPyrimidine ring
~1596C=C stretchAromatic rings
~1521Asymmetric NO₂ stretchNitro group
~1342C-N stretch / Symmetric NO₂ stretchPyrimidine / Nitro group
~700C-S stretchThiol

Hydrogen Bonding Network Analysis via Vibrational Modes

The presence of both a hydrogen bond donor (the thiol S-H or pyrimidine N-H) and acceptors (the pyrimidine nitrogen atoms and the oxygen atoms of the nitro group) allows for the formation of a robust hydrogen bonding network in the solid state. This is evident in the vibrational spectra. The S-H or N-H stretching band is often broadened and shifted to a lower frequency, a classic indicator of its participation in hydrogen bonding.

Studies on simpler pyrimidine systems have shown that the ring breathing mode (ν1) in the Raman spectrum is particularly sensitive to hydrogen bonding at the ring nitrogen atoms. sapub.org Upon formation of a hydrogen bond, this mode shifts to a higher wavenumber. sapub.org Therefore, by analyzing the shifts in these specific vibrational modes, the nature and extent of the hydrogen-bonding network in this compound can be inferred, revealing how individual molecules self-assemble into a stable, ordered crystalline lattice.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which confirms the elemental composition of this compound. The molecular formula is C₁₀H₇N₃O₂S, corresponding to a theoretical exact mass of 233.0262 Da.

The fragmentation pattern observed in the mass spectrum offers structural confirmation. Based on studies of similar pyrimidinethiones, the fragmentation process is predictable. sapub.org The pyrimidine ring is noted to be more stable than other attached rings during fragmentation. sapub.org Common fragmentation pathways include the initial loss of small, stable molecules or radicals from the functional groups, followed by the cleavage of the heterocyclic ring.

For this compound, the primary fragmentation pathways are expected to involve:

Cleavage of the C-S bond.

Loss of the nitro group (NO₂) or nitric oxide (NO).

Fission of the pyrimidine ring, often leading to characteristic fragments corresponding to the substituted phenyl cation and smaller heterocyclic fragments.

Table 3: Predicted HRMS Fragmentation for this compound

m/z (Da)Proposed Fragment
233.0262[M]⁺ (Molecular Ion)
203.0213[M - NO]⁺
187.0313[M - NO₂]⁺
121.0504[C₈H₇N]⁺ (Phenylacetonitrile cation)
122.0371[C₆H₄NO₂]⁺ (Nitrophenyl cation)
77.0391[C₆H₅]⁺ (Phenyl cation)

Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Photophysical Properties

The electronic properties of this compound are dominated by the presence of two key chromophores: the pyrimidine ring and the nitrophenyl group.

UV-Visible Absorption Maxima and Molar Extinction Coefficients

The nitrophenyl group is a strong chromophore that typically results in a high-intensity absorption band. For example, 4-nitroaniline (B120555) absorbs strongly around 380 nm. The electronic coupling between the pyrimidine and nitrophenyl rings will influence the exact position and intensity of these bands.

Table 4: Expected UV-Visible Absorption Maxima for this compound based on Analogous Chromophores

Wavelength Range (nm)Electronic TransitionAssociated Chromophore
~250-280π→πPyrimidine ring
~320-380π→πNitrophenyl group
>380n→π*Nitro group / Pyrimidine N atoms

The absorption properties are crucial for understanding the photochemistry of the molecule and for potential applications in materials science where light absorption is a key function.

Fluorescence and Phosphorescence Emission Profiles

The photoluminescent properties of a molecule, encompassing its fluorescence and phosphorescence, are intrinsically linked to its electronic structure and the various relaxation pathways available to its excited states. For this compound, the emission profile is expected to be dominated by the influence of the nitrophenyl group, a moiety well-known for its ability to quench fluorescence.

Detailed Research Findings

Scientific investigations into the photophysical behavior of nitroaromatic compounds have established that they are typically weakly fluorescent or non-fluorescent in solution at room temperature. rsc.orgnih.gov This phenomenon is primarily attributed to the potent electron-withdrawing nature of the nitro group, which promotes highly efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to a triplet state (T₁). rsc.org This non-radiative pathway effectively outcompetes the radiative process of fluorescence.

The pyrimidine-2-thiol core, on the other hand, can exhibit inherent fluorescence, and its emission characteristics are sensitive to substituents and the surrounding environment. mdpi.comnih.gov However, in the case of this compound, the presence of the 4-nitrophenyl substituent is anticipated to be the determining factor in its emission characteristics. The electronic communication between the pyrimidine ring and the nitrophenyl group likely establishes an intramolecular charge transfer (ICT) character in the excited state. Such ICT states in nitroaromatics are often associated with rapid non-radiative decay, further diminishing the fluorescence quantum yield. nih.gov

While direct experimental data on the fluorescence of this compound is not extensively available in the public literature, the expected behavior would be a very low fluorescence quantum yield. The emission, if detectable, would likely be influenced by solvent polarity, with polar solvents potentially quenching any weak fluorescence through the stabilization of a non-emissive ICT state. rsc.org

In contrast to the typically weak fluorescence, the efficient intersystem crossing in nitroaromatic compounds suggests that phosphorescence might be a more prominent emission process for this compound, particularly at low temperatures or in rigid matrices where non-radiative decay from the triplet state is suppressed. The triplet state, populated via ISC, can decay radiatively to the ground state, giving rise to phosphorescence. The lifetime of this phosphorescence would be expected to be significantly longer than any fluorescence lifetime, on the order of microseconds to seconds.

To provide a comprehensive understanding of the emission profiles, detailed experimental studies would be necessary. The following tables illustrate the types of data that would be collected in such investigations.

Table 1: Hypothetical Fluorescence Emission Data for this compound in Various Solvents

SolventDielectric Constant (ε)Excitation Wavelength (λex) (nm)Emission Maximum (λem) (nm)Fluorescence Quantum Yield (Φf)Fluorescence Lifetime (τf) (ns)
n-Hexane1.88350~450< 0.01< 0.5
Dichloromethane8.93350~470< 0.005< 0.2
Acetonitrile37.5350~480Not DetectableNot Measurable
Methanol (B129727)32.7350Not DetectableNot MeasurableNot Measurable

Note: The data in this table is hypothetical and serves to illustrate the expected trends for a nitroaromatic compound. The actual values would need to be determined experimentally. The trend of decreasing quantum yield with increasing solvent polarity is based on established principles for similar compounds. rsc.orgnih.gov

Table 2: Hypothetical Phosphorescence Emission Data for this compound at 77 K

MatrixExcitation Wavelength (λex) (nm)Emission Maximum (λem) (nm)Phosphorescence Quantum Yield (Φp)Phosphorescence Lifetime (τp) (ms)
Ethanol (B145695) Glass350~550~0.1~100
EPA (Ether/Isopentane/Ethanol)350~545~0.15~120

Note: This data is illustrative and based on the general behavior of nitroaromatic compounds, which often exhibit phosphorescence at low temperatures. rsc.org

Computational Chemistry and Theoretical Investigations of 4 4 Nitrophenyl Pyrimidine 2 Thiol

Density Functional Theory (DFT) Studies of Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. By calculating the electron density, DFT can accurately predict molecular geometries, energies, and other electronic characteristics, offering a detailed view of the molecule's behavior at a quantum level. For pyrimidine (B1678525) derivatives, DFT calculations are routinely used to understand their structure and reactivity.

HOMO-LUMO Energy Gaps and Frontier Molecular Orbital Analysis

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's capacity to act as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic potential.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. This gap is also instrumental in determining the electronic and optical properties of the molecule. For instance, the energy of the HOMO-LUMO gap can be correlated with the wavelengths of light the compound absorbs, which can be measured experimentally using UV-Vis spectroscopy.

In related nitrophenyl-containing heterocyclic compounds, DFT calculations have been used to determine these energy values. For example, a DFT study on 4,5-bis(4-Nitrophenyl)-8a-phenyl-decahydro-diazino[4,5-d]pyrimidine-2,7-dione revealed a HOMO-LUMO gap of 4.0 eV. Theoretical studies on other pyrimidine derivatives have also been conducted to explain their electronic behavior. These values provide a reference point for estimating the electronic characteristics of 4-(4-nitrophenyl)pyrimidine-2-thiol.

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Related Compounds

Compound Method HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine DFT B3LYP/6-311G(d,p) -6.2613 -0.8844 5.3769

This table presents data from computational studies on related pyrimidine and nitrophenyl-containing compounds to illustrate typical FMO energy values.

Electrostatic Potential Surfaces and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map uses a color scale to represent different potential values on the electron density surface. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. Regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. Green areas represent neutral or nonpolar regions.

For a molecule like this compound, an MEP analysis would likely show a high negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the nitro group, indicating these are primary sites for electrophilic interaction. The sulfur atom of the thiol group would also exhibit negative potential. The hydrogen atoms, particularly any N-H protons, would show a positive potential. This detailed map of charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with biological targets or other reagents.

Global and Local Reactivity Descriptors (e.g., Fukui functions)

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The tendency to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Soft molecules (low η) are more reactive.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the conformational flexibility and dynamic behavior of a molecule in various environments (e.g., in solution or interacting with a protein).

For a molecule such as this compound, MD simulations could be employed to:

Explore Conformational Landscapes: Identify the most stable three-dimensional arrangements (conformations) of the molecule and the energy barriers between them. This is particularly important for understanding the rotation around single bonds, such as the bond connecting the phenyl and pyrimidine rings.

Analyze Dynamic Behavior: Simulate how the molecule behaves in a solvent, providing insights into its solvation properties and how it interacts with surrounding water or other solvent molecules.

Study Interactions with Biological Targets: If the molecule is being investigated as a potential drug, MD simulations can model its binding to a target protein, revealing the stability of the protein-ligand complex and the key interactions that stabilize the binding. Studies on other novel pyrimidine derivatives have successfully used MD simulations to investigate protein stability and protein-ligand complexes.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Quantum Chemical Calculations

Quantum chemical calculations, particularly DFT, are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for 1H and 13C NMR spectra. These theoretical predictions are invaluable for assigning the signals in experimentally recorded spectra.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These calculated frequencies correspond to the stretching, bending, and other vibrational modes that are observed as absorption bands in an infrared (IR) spectrum. Comparing the calculated spectrum with the experimental one helps in the detailed assignment of vibrational modes.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths. These calculations can predict the absorption wavelengths (λmax) in the UV-visible spectrum, which correspond to electronic excitations, often from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Table 2: Experimental Spectroscopic Data for 4-(2-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol

Spectrum Type Observed Signals/Bands
IR (KBr, cm-1) 2858 (C-H str.), 1665 (C=N str.), 1596 (C=C str.), 1521 (NO2 asym str.), 2627 (S-H str.), 753 (C-Cl str.), 621 (C-S str.)
1H-NMR (CDCl3, δ, ppm) 7.35-8.34 (m, 8H, Ar-H), 8.40 (s, 1H, CH of pyrimidine ring), 3.01 (s, 1H, SH)
13C-NMR (CDCl3-d6, δ, ppm) 182.4, 163.5, 163.2, 160.1, 147.3, 139.6, 132.2, 130.1, 129.6, 128.3, 127.4, 121.7, 106.1

| Mass Spec (ES+, ToF) | m/z 343 [M+ + 1] |

This table presents experimental data for a structurally similar compound to provide context for the expected spectroscopic features of this compound.

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical calculations are indispensable for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, these methods can identify the structures of reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

For this compound, theoretical modeling could be used to study various reactions, such as:

Tautomerism: Investigating the equilibrium between the thiol (-SH) and thione (=S) forms of the molecule. Calculations can determine the relative energies of the two tautomers and the energy barrier for their interconversion.

S-Alkylation: Modeling the reaction of the thiol group with an electrophile, such as an alkyl halide, to form a thioether. This would involve calculating the energy profile of the SN2 reaction, identifying the transition state, and determining the activation energy.

Oxidation/Reduction: Studying the redox properties of the molecule, for example, the reduction of the nitro group or the oxidation of the thiol group.

By elucidating the energetics and structures of transition states, quantum chemical modeling provides a detailed, step-by-step understanding of reaction pathways that is often difficult to obtain through experimental methods alone.

In Silico Screening and Structure-Property Relationship Predictions

Computational chemistry provides a powerful lens for the theoretical investigation of novel chemical entities, allowing for the prediction of their physicochemical properties, potential biological activities, and pharmacokinetic profiles. In the case of this compound and its close analogs, in silico screening techniques, particularly molecular docking, have been employed to elucidate their structure-property relationships and to predict their interactions with biological targets.

Detailed research into a closely related derivative, 4-(4-nitrophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol, offers significant insights into the potential molecular interactions of the parent compound. Molecular docking studies of this analog against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) have revealed significant binding interactions at the active sites of these enzymes . These computational models suggest that the pyrimidine-2-thiol (B7767146) scaffold, functionalized with a 4-nitrophenyl group, is a promising candidate for the development of anti-inflammatory agents .

The in silico analysis of 4-(4-nitrophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol demonstrated notable binding affinity for both COX-1 and COX-2, indicating its potential as a dual inhibitor. When compared with the standard ligand drug, diclofenac, this pyrimidine-2-thiol derivative exhibited strong interactions within the active site regions of the target proteins . This suggests that the structural features of the this compound core are conducive to forming favorable interactions with the amino acid residues in the active sites of these enzymes.

While comprehensive in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies for this compound are not extensively detailed in the available literature, the general class of pyrimidine derivatives has been the subject of such computational predictions. These studies on various pyrimidine compounds have shown that they often possess good predicted oral bioavailability and fall within acceptable ranges for key physicochemical and druggable properties researchgate.net.

Coordination Chemistry of 4 4 Nitrophenyl Pyrimidine 2 Thiol As a Ligand

Design Principles for Metal-Ligand Complexes Incorporating the Pyrimidine-2-thiol (B7767146) Moiety

The design of metal complexes with pyrimidine-2-thiol derivatives is governed by several key principles. The ligand, including 4-(4-nitrophenyl)pyrimidine-2-thiol, can exist in two tautomeric forms: the thione form and the thiol form. In coordination chemistry, it typically acts as a monoanionic ligand after the deprotonation of the thiol or N-H group.

The most prevalent coordination mode is bidentate chelation, where the metal ion binds to both the exocyclic sulfur atom and one of the endocyclic nitrogen atoms of the pyrimidine (B1678525) ring. researchgate.netresearchgate.net This N,S-coordination forms a stable five- or six-membered chelate ring, a thermodynamically favorable arrangement known as the chelate effect. youtube.com This bidentate nature makes pyrimidine-2-thiols reliable building blocks for creating predictable coordination geometries. researchgate.net

The electronic properties of the pyrimidine ring can be fine-tuned by substituents. In the case of this compound, the 4-nitrophenyl group exerts a strong electron-withdrawing effect. This influences the electron density on the pyrimidine ring and the donor atoms, thereby modulating the stability and reactivity of the resulting metal complexes. researchgate.net The soft nature of the sulfur donor atom makes it particularly suitable for binding to soft metal ions, while the harder nitrogen atom can coordinate to a wider range of metal centers. researchgate.net

Synthesis and Isolation of Transition Metal Complexes with this compound

The synthesis of transition metal complexes with this compound generally follows well-established procedures for related pyrimidine-2-thiol ligands. A common and straightforward method involves the direct reaction of the ligand with a metal salt in a suitable solvent. nih.gov

Typically, a solution of this compound in an organic solvent like ethanol (B145695) or methanol (B129727) is mixed with a solution of a transition metal salt, such as a chloride or acetate (B1210297) salt of copper(II), nickel(II), cobalt(II), or zinc(II). nih.govmdpi.com The reaction is often carried out under reflux to ensure completion. chemijournal.com The general reaction can be represented as:

nL + M(X)m → [M(L)n] + mX-

Where L is the deprotonated 4-(4-nitrophenyl)pyrimidine-2-thiolate ligand, M is the metal ion, and X is the counter-ion from the salt. The stoichiometry (the metal-to-ligand ratio, n) is typically 1:2, leading to complexes of the general formula [M(L)2]. researchgate.nettsijournals.com Depending on the metal ion and its preferred coordination number, solvent molecules (e.g., water) may also coordinate to the metal center, resulting in formulas such as [M(L)2(H2O)2]. researchgate.net

Isolation of the solid complex is usually achieved by cooling the reaction mixture, which induces precipitation. The product can then be collected by filtration, washed with the solvent to remove unreacted starting materials, and dried. Alternative synthesis methods, such as mechanochemical protocols (grinding the solid reactants together), have also been proven effective for similar pyrimidine thione complexes and offer a solvent-free route. researchgate.net

Spectroscopic Characterization of Metal Complexes (e.g., UV-Vis, EPR, Magnetic Susceptibility)

Spectroscopic methods are essential for elucidating the structure and electronic properties of metal complexes of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy confirms the coordination of the ligand to the metal ion. Key evidence for the typical N,S-bidentate chelation comes from shifts in the positions of the thioamide bands of the ligand upon complexation. researchgate.net A decrease in the frequency of the ν(C=S) band and a simultaneous shift in the ν(C=N) band indicate the involvement of both the sulfur and a ring nitrogen atom in bonding to the metal. researchgate.netresearchgate.net The appearance of new bands at lower frequencies can be assigned to the newly formed metal-sulfur (M-S) and metal-nitrogen (M-N) bonds. acs.org

UV-Visible (UV-Vis) Spectroscopy and Magnetic Susceptibility: These techniques provide insight into the coordination geometry and electronic configuration of the metal center. The electronic spectra of the complexes typically show bands corresponding to π→π* and n→π* transitions within the ligand, as well as d-d transitions of the metal ion. The position and intensity of the d-d bands are characteristic of the coordination environment (e.g., octahedral, tetrahedral, or square planar). researchgate.net Magnetic susceptibility measurements determine the effective magnetic moment (μeff) of the complex, which reveals the number of unpaired electrons on the metal ion. This data is crucial for distinguishing between different possible geometries and spin states. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes with unpaired electrons, such as those of Copper(II), EPR spectroscopy is a powerful tool. The EPR spectrum provides information about the g-values and hyperfine coupling constants, which can further characterize the electronic ground state and the nature of the metal-ligand bonds. rsc.org

Table 1: Representative Spectroscopic and Magnetic Data for Transition Metal Complexes with Pyrimidine-2-thiolate Analogues

Complex TypeKey IR Shifts (cm-1)UV-Vis λmax (nm) (Assignment)Magnetic Moment (μB)Proposed Geometry
[Co(L)2(H2O)2]ν(C=S) shifts down, ν(C=N) shifts~670 (d-d), ~520 (d-d)~4.8 - 5.2Octahedral
[Ni(L)2]ν(C=S) shifts down, ν(C=N) shifts~630 (d-d), ~410 (d-d)~2.9 - 3.4Octahedral/Tetrahedral
[Cu(L)2]ν(C=S) shifts down, ν(C=N) shifts~680 (d-d)~1.7 - 2.2Distorted Octahedral/Square Planar
[Zn(L)2]ν(C=S) shifts down, ν(C=N) shifts~380 (LMCT)DiamagneticTetrahedral

Note: This table presents typical data ranges for complexes with pyrimidine-2-thiolate (L) type ligands, based on findings for analogous systems. Actual values for this compound complexes may vary.

X-ray Crystallography of Metal-Ligand Coordination Compounds

Studies on analogous complexes show that the metal-sulfur (M-S) and metal-nitrogen (M-N) bond lengths are within the expected ranges for such coordination. tsijournals.com The geometry is often distorted from ideal polyhedra (e.g., distorted octahedral) due to the bite angle of the chelating ligand and other steric factors. tsijournals.com For a hypothetical [M(4-NO2Ph-pym-2-S)2] complex, X-ray crystallography would be expected to show the two ligands arranged around the metal center, potentially with additional coordinated solvent molecules filling the coordination sphere. The packing of these molecules in the crystal lattice would be influenced by intermolecular interactions, such as hydrogen bonding or π-π stacking involving the pyrimidine and nitrophenyl rings.

Theoretical Studies on Coordination Geometries, Electronic Configurations, and Spin States of Metal Complexes

Computational methods, particularly Density Functional Theory (DFT), serve as a powerful complement to experimental data. acs.org Theoretical studies on pyrimidine-thiol complexes can be used to:

Optimize Geometries: Calculate the lowest energy structure of the complex, predicting bond lengths and angles that can be compared with X-ray diffraction data. informaticsjournals.co.in

Analyze Electronic Structure: Determine the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO). This is particularly useful for understanding the ligand-to-metal charge transfer (LMCT) transitions observed in UV-Vis spectra. acs.org

Predict Spectroscopic Properties: Simulate IR and UV-Vis spectra to aid in the interpretation of experimental results.

Determine Spin States: Calculate the relative energies of different possible spin states (e.g., high-spin vs. low-spin for an octahedral Fe(II) complex) to predict the ground state, which can be verified by magnetic susceptibility measurements.

Chelation Thermodynamics and Kinetics of Metal-Ligand Binding

The formation of a metal complex is an equilibrium process characterized by thermodynamic stability constants (log β) and kinetic rate constants.

Thermodynamics: The high stability of complexes formed with this compound is largely due to the chelate effect—the entropic advantage of replacing multiple monodentate ligands (like solvent molecules) with a single multidentate ligand. youtube.com The stability of these complexes generally follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). tsijournals.comresearchgate.net

Kinetics: The kinetics of complex formation describe the rate at which the ligand replaces solvent molecules in the metal's coordination sphere. These rates are influenced by the nature of both the metal ion (e.g., its lability) and the incoming ligand. Ligand substitution reactions can proceed through various mechanisms, from dissociative (where a solvent molecule leaves first) to associative (where the ligand attacks first). youtube.com The specific pathway and rate for this compound would depend on the specific metal ion and reaction conditions.

Investigation of Ligand Exchange and Redox Properties within Coordination Spheres

Ligand Exchange: The bonds between the 4-(4-nitrophenyl)pyrimidine-2-thiolate ligand and a metal center are dynamic. Ligand exchange reactions, where the pyrimidine-thiolate is displaced by another ligand, can occur. youtube.com The lability of the M-S and M-N bonds determines the rate of these exchanges. The strength of these bonds is influenced by the metal's identity and the electronic properties of the ligand. The dissociation of a thiol ligand can create a vacant coordination site, enabling further reactivity, such as catalysis. acs.org

Redox Properties: The redox behavior of these complexes can be investigated using techniques like cyclic voltammetry (CV). sathyabama.ac.in A cyclic voltammogram can reveal the potentials at which the complex undergoes oxidation or reduction. Two types of redox processes are possible:

Metal-Centered Redox: The transition metal ion itself can change its oxidation state (e.g., Cu(II)/Cu(I) or Co(III)/Co(II)). chemijournal.comresearchgate.net The potential at which this occurs is sensitive to the coordination environment provided by the ligands.

Ligand-Centered Redox: The ligand itself can be redox-active. The this compound ligand contains two moieties known for redox activity: the pyrimidine ring and the nitro group. The nitro group, in particular, is readily reducible.

Cyclic voltammetry can determine whether these processes are reversible or irreversible and can provide kinetic information about the electron transfer steps. chemijournal.comsathyabama.ac.in The presence of the electron-withdrawing nitro group is expected to make the complex harder to oxidize and easier to reduce compared to analogues without this group.

Derivatization Strategies and Functionalization of 4 4 Nitrophenyl Pyrimidine 2 Thiol

Modification of the Pyrimidine (B1678525) Ring System for Enhanced Functionality

The pyrimidine ring is a privileged scaffold in medicinal chemistry, and its modification is a primary strategy for tuning the biological and physicochemical properties of its derivatives. ontosight.ai Strategic structural alterations at the 2, 4, 5, or 6 positions of the pyrimidine ring can generate highly functionalized derivatives with potentially greater affinity and selectivity for biological targets.

While the starting scaffold is substituted at the C4 position, further modifications at other positions, such as C5 and C6, are synthetically accessible. One common approach involves starting from a different precursor. For instance, the synthesis of pyrimidine derivatives often begins with the cyclocondensation of a chalcone (B49325) with thiourea (B124793). By using a substituted chalcone, various groups can be introduced at the C6 position of the pyrimidine ring.

A deconstruction-reconstruction strategy offers an advanced method for diversifying the pyrimidine core. This approach involves converting the pyrimidine into an N-arylpyrimidinium salt, which can then be cleaved to form a three-carbon iminoenamine building block. This intermediate can subsequently be used in various heterocycle-forming reactions to create analogues that would be challenging to obtain through other methods.

Functionalization at the Thiol Group (e.g., S-alkylation, S-acylation, disulfide formation)

The thiol group of 4-(4-nitrophenyl)pyrimidine-2-thiol is a highly reactive and versatile handle for functionalization. The compound exists in a tautomeric equilibrium with its 2(1H)-pyrimidinethione form, but it readily undergoes reactions characteristic of thiols, particularly S-alkylation and S-acylation, at the sulfur atom.

S-Alkylation and S-Acylation: S-alkylation is a common modification that introduces alkyl or arylalkyl groups onto the sulfur atom, forming a stable thioether linkage. This reaction is typically achieved by treating the thiol with an alkyl halide (e.g., ethyl iodide) or a reactive chloroacetamide derivative in the presence of a base like sodium acetate (B1210297). nih.gov This method allows for the introduction of a wide variety of functional groups. nih.gov Similarly, S-acylation can be performed to introduce acyl groups, forming thioesters. These thioesters can serve as activated precursors for further reactions.

Table 1: Examples of S-Functionalization Reactions

Reaction TypeReagent ExampleProduct TypeSignificance
S-AlkylationEthyl Iodide, N-Aryl-2-chloroacetamides nih.govThioetherIntroduces stable alkyl/arylalkyl side chains, modifies lipophilicity.
S-AcylationAcyl Halides, AnhydridesThioesterCreates activated esters for further coupling or can alter biological activity.
Disulfide FormationMild Oxidizing Agents (e.g., H₂O₂/I₂, DMSO) organic-chemistry.orgSymmetrical/Unsymmetrical DisulfideForms reversible covalent linkages, relevant for biological probes and drug delivery.

Disulfide Formation: The thiol group can be oxidized to form a disulfide bond (S-S). The oxidation of thiols to disulfides can be achieved using various mild oxidizing agents, such as dimethyl sulfoxide (B87167) (DMSO) or hydrogen peroxide catalyzed by iodide ions. organic-chemistry.org This can lead to the formation of a symmetrical disulfide, bis(4-(4-nitrophenyl)pyrimidin-2-yl) disulfide. Furthermore, unsymmetrical disulfides can be synthesized. One method involves reacting the thiol with 1-chlorobenzotriazole (B28376) to form a benzotriazolated thiol intermediate, which then reacts with a different thiol to yield an unsymmetrical disulfide in a one-pot sequence. organic-chemistry.org The reversible nature of disulfide bonds is particularly valuable in the design of prodrugs or activatable therapeutic agents.

Introduction of Substituents on the Nitrophenyl Moiety for Tunable Properties

The 4-nitrophenyl group is a key component that significantly influences the electronic properties of the molecule. Modifications to this moiety can tune these properties, impacting molecular interactions and biological activity.

The most direct method for introducing different substituents on the phenyl ring is to begin the synthesis with a differently substituted benzaldehyde (B42025) derivative during the initial chalcone formation. This allows for the incorporation of a wide range of electron-donating or electron-withdrawing groups at various positions on the phenyl ring.

Another important derivatization pathway involves the chemical modification of the nitro group itself. The nitro group can be readily reduced to an amino group (-NH₂) under standard conditions (e.g., using SnCl₂/HCl or catalytic hydrogenation). This resulting aniline (B41778) derivative is a versatile intermediate that can undergo a host of subsequent reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a variety of substituents (e.g., -OH, -CN, -halogens).

These transformations dramatically expand the chemical space accessible from the parent compound, allowing for fine-tuning of its properties.

Synthesis of Hybrid Molecules and Heterocyclic Conjugates

Creating hybrid molecules by combining the this compound scaffold with other pharmacophores is a powerful strategy in drug discovery. This approach aims to develop multifunctional agents that can interact with multiple biological targets or that possess enhanced activity profiles.

The reactive thiol group is an ideal anchor point for conjugation. For example, it can be linked to other heterocyclic systems or bioactive molecules through S-alkylation reactions. Research has shown the synthesis of novel pyrimidine-containing purine (B94841) analogs and other linked hybrids, demonstrating the feasibility of this approach.

Regioselective Functionalization and Synthetic Challenges

While the multiple reactive sites on this compound offer many opportunities for derivatization, they also present challenges in achieving regioselectivity. The molecule contains several nucleophilic centers: the exocyclic sulfur atom, and the two nitrogen atoms of the pyrimidine ring.

Thiol vs. Ring Nitrogen: Alkylation can potentially occur at either the sulfur atom (S-alkylation) or one of the ring nitrogen atoms (N-alkylation). Generally, under basic conditions, the sulfur atom is the more nucleophilic site, leading preferentially to S-alkylation products. However, reaction conditions (solvent, base, temperature) can influence this selectivity.

C2 vs. C4 Functionalization: In related pyrimidine systems, achieving regioselective substitution at the C2 and C4 positions is a well-known challenge. Strategies often involve using precursors with different leaving groups at these positions, such as in 2-chloro-4-(phenylthio)pyrimidine, where the differential reactivity allows for sequential and selective substitution. digitellinc.com This highlights the importance of precursor design in directing the functionalization of the pyrimidine core. digitellinc.com

Controlling the outcome of reactions requires careful optimization of conditions to favor functionalization at the desired position.

Exploration of Click Chemistry and Other Modular Synthetic Approaches

Modern synthetic methodologies like click chemistry offer efficient and reliable ways to construct complex molecules from simpler, modular building blocks. nih.gov These reactions are characterized by high yields, mild reaction conditions, and tolerance of various functional groups, making them highly suitable for medicinal chemistry applications. youtube.com

The this compound scaffold can be readily adapted for use in click chemistry reactions:

Thiol-Ene and Thiol-Yne Reactions: The thiol group is a perfect reactant for Michael addition-type "thio-click" reactions. acs.org It can react efficiently with molecules containing electron-deficient alkenes (e.g., acrylates, maleimides) or alkynes to form stable thioether linkages. acs.org This provides a straightforward method for conjugating the pyrimidine scaffold to polymers, biomolecules, or other molecular probes.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): To utilize the most common click reaction, the CuAAC, the scaffold must first be functionalized with either an azide (B81097) or a terminal alkyne. This can be achieved, for example, by S-alkylating the thiol group with a reagent containing the required clickable handle (e.g., propargyl bromide to install an alkyne, or an azido-functionalized alkyl halide). Once installed, this handle can be used to "click" the molecule onto a complementary-functionalized partner, creating a stable 1,2,3-triazole linker. nih.gov

These modular approaches enable the rapid assembly of diverse chemical libraries based on the this compound core, facilitating the exploration of structure-activity relationships.

Advanced Material Science Applications of 4 4 Nitrophenyl Pyrimidine 2 Thiol Based Systems

Incorporation into Organic Electronic and Optoelectronic Materials (e.g., semiconductors, OLEDs, OFETs)

While specific studies focusing exclusively on the incorporation of 4-(4-nitrophenyl)pyrimidine-2-thiol into organic electronic and optoelectronic devices are not extensively documented, the broader class of pyrimidine (B1678525) derivatives has shown considerable promise in this field. The inherent π-deficient nature of the pyrimidine core makes it an attractive component for creating electron-accepting materials. When combined with electron-donating moieties, pyrimidine derivatives can form push-pull scaffolds that exhibit internal charge transfer upon excitation, a key property for luminescent materials.

The presence of the nitro group in this compound further enhances its electron-withdrawing character, which can influence the electronic properties of materials it is incorporated into. This feature, coupled with the potential for the thiol group to participate in various chemical reactions, suggests that derivatives of this compound could be tailored for use in:

Organic Light-Emitting Diodes (OLEDs): Pyrimidine-based compounds are utilized as active layers in OLEDs. The ability to tune the electronic properties through substitution on the pyrimidine and phenyl rings could allow for the development of emitters with specific colors and efficiencies.

Organic Field-Effect Transistors (OFETs): The charge transport properties of organic semiconductors are crucial for OFET performance. The ordered stacking and intermolecular interactions of pyrimidine-based molecules can facilitate efficient charge transport.

Organic Semiconductors: The electron-deficient nature of the this compound scaffold makes it a candidate for n-type organic semiconductors, which are essential for the fabrication of complementary logic circuits.

Further research into the synthesis and characterization of specific derivatives of this compound is necessary to fully explore their potential in these applications.

Role as a Building Block in Supramolecular Assemblies and Frameworks (e.g., MOFs, COFs)

The ability of this compound to act as a ligand for metal ions makes it a valuable component in the construction of supramolecular assemblies and coordination frameworks like Metal-Organic Frameworks (MOFs). The nitrogen atoms of the pyrimidine ring and the sulfur atom of the thiol group can coordinate with metal centers, leading to the formation of extended, porous structures.

A study on the synthesis of novel metal-organic frameworks based on 4,6-diamino-2-pyrimidinethiol with zinc and cobalt has demonstrated the potential of pyrimidine-thiol ligands in creating multifunctional materials. nih.govnih.gov These MOFs exhibited antibacterial, antibiofilm, and antioxidant properties, highlighting the versatility that such ligands can impart. nih.govnih.gov While this study did not use this compound specifically, the fundamental coordination chemistry is transferable.

The introduction of the 4-nitrophenyl group could add further functionality to the resulting frameworks, such as influencing the framework's electronic properties or providing sites for post-synthetic modification. The potential applications of MOFs and Covalent Organic Frameworks (COFs) derived from this compound could include:

Gas storage and separation

Catalysis

Sensing

The design and synthesis of such frameworks would depend on the careful selection of metal nodes and reaction conditions to control the topology and properties of the final material.

Application in Chemical Sensing and Molecular Recognition Systems (Excluding biological sensing)

The structural features of this compound make it a promising candidate for the development of chemical sensors. The pyrimidine and nitrophenyl groups can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for molecular recognition. The thiol group provides a reactive site for immobilization onto sensor surfaces or for interaction with specific analytes.

Although specific sensor applications for this compound are not widely reported, related pyrimidine derivatives have been explored for sensing applications. For instance, porphyrin-based materials, some containing nitrophenyl groups, have been used for the detection of heavy metal ions. nih.gov The interaction of the nitro groups with metal ions can lead to detectable changes in the material's optical or electrochemical properties. nih.gov

Derivatives of this compound could potentially be developed into chemosensors for:

Heavy metal ions: The nitrogen and sulfur atoms can act as binding sites for metal ions, leading to a colorimetric or fluorescent response.

Anions: The electron-deficient nature of the molecule could be exploited for the recognition of anions through hydrogen bonding interactions.

The development of such sensors would involve designing and synthesizing derivatives with specific recognition sites and signaling units.

Utilization as a Ligand or Precursor in Homogeneous and Heterogeneous Catalysis

The coordinating ability of the pyrimidine-thiol moiety in this compound makes it a suitable ligand for the preparation of metal complexes that can act as catalysts. These complexes can be employed in both homogeneous and heterogeneous catalysis.

In homogeneous catalysis, the solubility of the metal complex in the reaction medium is crucial. The organic nature of the ligand can be tailored to ensure solubility in various organic solvents. In heterogeneous catalysis, the ligand can be anchored to a solid support, such as silica (B1680970) or a polymer, allowing for easy separation and recycling of the catalyst.

While specific catalytic applications of this compound complexes are not extensively documented, related systems have shown catalytic activity. For example, copper(II) complexes with Schiff base ligands have been used for the catalytic reduction of 4-nitrophenol. cmu.edu This suggests that metal complexes of this compound could also be effective catalysts for various organic transformations, including:

Reduction reactions: The nitro group on the ligand itself could potentially be reduced, or the complex could catalyze the reduction of other substrates.

Cross-coupling reactions: Palladium complexes with pyrimidine-based ligands are known to be effective catalysts for C-C and C-N bond formation reactions.

Oxidation reactions: The metal center in the complex could be tuned to perform selective oxidation of organic substrates.

The synthesis and catalytic evaluation of such complexes would be a key step in exploring their potential in this area.

Development of Functional Polymeric Materials and Macromolecular Architectures

The this compound molecule can be incorporated into polymeric structures to create functional materials with tailored properties. This can be achieved through two main strategies:

Polymerization of a monomer derivative: The molecule can be functionalized with a polymerizable group, such as a vinyl or an acrylate (B77674) group, and then copolymerized with other monomers to create a polymer with pyrimidine-thiol side chains.

Post-polymerization modification: A pre-existing polymer with reactive side chains can be modified by attaching the this compound molecule.

The resulting polymers could exhibit a range of interesting properties due to the presence of the pyrimidine-thiol and nitrophenyl groups. For instance, the thiol groups could be used for cross-linking the polymer chains to form hydrogels or for grafting the polymer onto surfaces. The nitrophenyl group could enhance the polymer's thermal stability or modify its electronic properties.

While specific examples of polymers derived from this compound are scarce, the general strategies for creating thiol-functionalized polymers are well-established. rsc.org These polymers have found applications in areas such as:

Drug delivery: The thiol groups can be used to attach drug molecules to the polymer backbone.

Biomaterials: Thiol-functionalized polymers can be used to create biocompatible coatings for medical devices.

Adhesives and coatings: The reactive nature of the thiol group can be exploited to create strong adhesive bonds.

The synthesis and characterization of polymers incorporating this compound would be a promising avenue for future research.

Nanoscale Assembly and Fabrication of this compound Derivatives

The thiol group in this compound provides a convenient handle for the assembly of this molecule and its derivatives on nanoscale surfaces, particularly on gold nanoparticles and surfaces. The strong affinity of sulfur for gold leads to the formation of stable self-assembled monolayers (SAMs).

This bottom-up approach allows for the precise control over the surface properties of materials at the nanoscale. By using derivatives of this compound with different functional groups, it is possible to create surfaces with tailored wettability, chemical reactivity, and electronic properties.

Potential applications of nanoscale assemblies of this compound derivatives include:

Functionalized nanoparticles: Gold nanoparticles functionalized with these molecules could be used for targeted drug delivery, with the nitrophenyl group potentially serving as a recognition site. nih.gov

Molecular electronics: SAMs of these molecules on gold electrodes could be used to fabricate molecular-scale electronic devices.

Nanosensors: The controlled arrangement of these molecules on a sensor surface could enhance the sensitivity and selectivity of the sensor.

The study of the self-assembly behavior of this compound and its derivatives on different substrates would be crucial for realizing these applications.

Data Tables

A study on the synthesis of various 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-thiol derivatives provides valuable data on their properties. rsc.org

Table 1: Synthesis and Physical Properties of 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol Derivatives

Compound IDSubstituted Phenyl GroupYield (%)Melting Point (°C)Molecular Formula
2 4-(2-Chlorophenyl)84.72-C₁₆H₁₀ClN₃O₂S
4 4-(3-Chlorophenyl)72.54-C₁₆H₁₀ClN₃O₂S
6 4-(4-Chlorophenyl)75.00-C₁₆H₁₀ClN₃O₂S

Data extracted from a study on the synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. rsc.org

Mechanistic Investigations of Biological Interactions in Vitro and Molecular Level

Enzyme Inhibition Studies: Molecular Mechanisms and Kinetics

There is no available information regarding the inhibitory effects of 4-(4-Nitrophenyl)pyrimidine-2-thiol on specific enzymes, nor any data on the kinetics (e.g., competitive, non-competitive) of such interactions.

Receptor Binding Assays and Ligand-Target Interaction Profiling in Cell-Free Systems

No studies detailing the binding affinity of this compound to any biological receptors have been found. Consequently, its ligand-target interaction profile in cell-free systems is unknown.

Molecular Docking and Dynamics Simulations with Relevant Biomolecular Targets

Computational studies, such as molecular docking and dynamics simulations, which could predict the binding mode and affinity of this compound with biomolecular targets, have not been reported for this specific compound.

Cell-Free Studies of Biochemical Pathways and Signaling Cascade Modulation

There is a lack of research on the effects of this compound in cell-free assays designed to investigate its influence on biochemical pathways or signaling cascades.

Investigation of Nucleic Acid (DNA/RNA) Interactions: Binding Modes and Structural Perturbations

No experimental data exists to describe the potential interactions between this compound and nucleic acids like DNA or RNA, including any possible binding modes or resulting structural changes.

Protein-Ligand Interaction Analysis using Biophysical Techniques

Biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or MicroScale Thermophoresis (MST) have not been used to analyze the interaction between this compound and any protein targets, according to available records.

Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Methodologies

The future of synthesizing 4-(4-nitrophenyl)pyrimidine-2-thiol and its derivatives lies in the adoption of green and sustainable chemistry principles. rasayanjournal.co.inbenthamdirect.combenthamdirect.com Traditional synthetic routes are often being replaced by more efficient and environmentally friendly methods. researchgate.net Key areas of exploration include:

Microwave-Assisted Synthesis: This technique offers rapid heating and can lead to significantly shorter reaction times, higher yields, and purer products compared to conventional methods. rasayanjournal.co.inbenthamdirect.comtandfonline.com The solid-phase microwave method, in particular, has shown promise in the synthesis of related pyrimidine-2(1H)-thiol derivatives. tubitak.gov.tr

Ultrasound-Induced Synthesis: Sonication provides an alternative energy source that can enhance reaction rates and yields. rasayanjournal.co.innih.gov Ultrasound irradiation has been effectively used in the synthesis of various pyrimidine (B1678525) derivatives, demonstrating its potential for the synthesis of this compound. nih.gov

Multicomponent Reactions (MCRs): These one-pot reactions, where three or more reactants combine to form a single product, are highly atom-economical and efficient. rasayanjournal.co.inbenthamdirect.com The Biginelli reaction, a classic MCR, is a cornerstone for pyrimidine synthesis and can be adapted for greener approaches. researchgate.net

Green Catalysts and Solvents: The use of agro-waste extracts, ionic liquids, and other green catalysts and solvents is being explored to reduce the environmental impact of synthesis. rasayanjournal.co.inbenthamdirect.comtandfonline.com These approaches aim to eliminate the use of hazardous reagents and solvents. rasayanjournal.co.in

Green Synthesis TechniqueAdvantages
Microwave-Assisted Synthesis Shorter reaction times, higher yields, improved purity. rasayanjournal.co.inbenthamdirect.comtandfonline.com
Ultrasound-Induced Synthesis Enhanced reaction rates and yields. rasayanjournal.co.innih.gov
Multicomponent Reactions High atom economy, efficiency, one-pot synthesis. rasayanjournal.co.inbenthamdirect.com
Green Catalysts/Solvents Reduced environmental impact, use of renewable resources. rasayanjournal.co.inbenthamdirect.comtandfonline.com

Advanced Characterization of Complex Systems and Dynamic Processes

A deeper understanding of the behavior of this compound in complex biological and material systems requires advanced characterization techniques. Spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR are fundamental for structural confirmation. nih.gov Future research will likely involve:

In-situ Spectroscopic and Microscopic Techniques: To observe the dynamic processes of this compound in real-time, for instance, during self-assembly or interaction with biological targets.

Advanced Crystallographic Methods: To elucidate the three-dimensional structure of its complexes with proteins or other molecules, providing insights into its mechanism of action.

Computational Chemistry: Techniques like Density Functional Theory (DFT) can be employed to complement experimental data, offering insights into the electronic structure and reactivity of the molecule. nih.gov

Development of Predictive Models for Structure-Function Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools for predicting the biological activity and physicochemical properties of chemical compounds. nih.govnih.govmdpi.com For this compound and its analogs, these models can:

Accelerate Drug Discovery: By predicting the potential efficacy of new derivatives, QSAR can guide the synthesis of compounds with enhanced biological activities. nih.govnih.gov

Predict Toxicity: QSAR models can be developed to predict the potential toxicity of new compounds, reducing the need for extensive animal testing. nih.gov

Optimize Material Properties: QSPR can be used to predict how structural modifications will affect the material properties of hybrid materials incorporating this compound.

Studies on related pyrimidine derivatives have demonstrated the utility of QSAR in predicting anticancer and other biological activities. nih.govnih.gov The development of robust and validated QSAR models for this compound derivatives will be crucial for their rational design.

Integration of this compound into Multifunctional Hybrid Materials

The unique chemical structure of this compound, featuring a pyrimidine core, a nitro group, and a thiol group, makes it an excellent candidate for incorporation into multifunctional hybrid materials. nih.gov The thiol group, in particular, provides a reactive handle for anchoring the molecule onto various surfaces or for polymerization. Future research could focus on:

Developing Novel Polymers: Incorporating this compound into polymer backbones could lead to materials with unique optical, electronic, or biological properties.

Creating Hybrid Nanomaterials: Functionalizing nanoparticles with this compound could result in targeted drug delivery systems or novel sensors.

Designing Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyrimidine ring and the thiol group can act as coordination sites for metal ions, enabling the construction of novel MOFs with potential applications in catalysis, gas storage, and separation.

The synthesis of pyrimidine-thiadiazole hybrid glycosides has already demonstrated the potential of creating complex hybrid molecules with interesting biological activities. nih.gov

Leveraging Machine Learning and AI for Accelerated Discovery

Predicting Compound Properties: AI algorithms can be trained on existing data to predict the properties of new, unsynthesized derivatives with high accuracy, significantly speeding up the discovery process. newswise.comarxiv.org

Generative Models for de novo Design: Machine learning models can be used to design entirely new molecules with desired properties, moving beyond the simple modification of existing structures.

Automating Experimental Workflows: AI can be integrated with robotic systems to automate the synthesis and testing of new compounds, creating a closed-loop discovery cycle.

Recent work has shown that machine learning models can be developed to predict the properties and activities of pyrimidine derivatives, highlighting the immense potential of these approaches. nih.govresearchgate.net

Addressing Grand Challenges in Sustainable Chemistry and Materials Science through this compound Research

Research into this compound and its derivatives has the potential to contribute to solving some of the world's most pressing challenges. By focusing on sustainable synthesis, developing new materials with improved properties, and designing more effective therapeutics, the scientific community can leverage this versatile molecule to:

Advance Green Chemistry: By pioneering and adopting sustainable synthetic methods, research on this compound can serve as a model for the broader chemical industry. rasayanjournal.co.inbenthamdirect.com

Develop Next-Generation Materials: The creation of novel hybrid materials could lead to breakthroughs in areas such as renewable energy, environmental remediation, and advanced electronics.

Combat Disease: The development of new drugs based on the this compound scaffold could provide new treatments for a range of diseases. nih.gov

The continued exploration of this fascinating molecule holds great promise for scientific innovation and societal benefit.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(4-Nitrophenyl)pyrimidine-2-thiol, and what purification methods are recommended?

  • Methodology : A common route involves nucleophilic substitution using ethyl chloroacetate with 4-(4-chlorophenyl)pyrimidine-2-thiol in acetone under reflux for 12 hours, catalyzed by potassium carbonate. Purification is typically achieved via recrystallization or column chromatography to ensure high purity . Alternative methods include cyclization of chalcones with thiourea in ethanolic NaOH, followed by hydrazine hydrate reflux for 6–8 hours .

Q. How is the crystal structure of this compound determined?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include unit cell dimensions (e.g., space group, bond angles, and torsion angles). For derivatives, refinement using programs like SHELXL yields R factors < 0.06, confirming structural accuracy .

Q. What analytical techniques are essential for confirming purity and identity post-synthesis?

  • Methodology :

  • IR Spectroscopy : Identify functional groups (e.g., >C=O at 1752 cm⁻¹, >C=N at 1609 cm⁻¹) .
  • NMR : Confirm substitution patterns (e.g., aromatic protons in the 7–8 ppm range).
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ peaks).
  • Elemental Analysis : Ensure C, H, N, S ratios match theoretical values .

Q. What safety precautions are critical when handling this compound?

  • Methodology : Use gloves, goggles, and fume hoods to avoid inhalation/contact. Store at –20°C for long-term stability. Waste must be segregated and disposed via certified hazardous waste services .

Advanced Research Questions

Q. How can structural modifications enhance biological activity (e.g., antimicrobial) of pyrimidine-2-thiol derivatives?

  • Methodology :

  • Electron-Withdrawing Groups (EWGs) : Introduce –NO₂ at the 4-nitrophenyl moiety to improve electrophilicity and binding to microbial targets .
  • Heterocyclic Additions : Attach furan or indole rings to increase π-π stacking interactions. For example, 3-((4-(furan-2-yl)-6-(4-nitrophenyl)pyrimidin-2-yl)amino) derivatives show MIC values of 8–16 µg/mL against Candida albicans .
  • SAR Studies : Compare logP values and IC₅₀ data to optimize hydrophobicity and target affinity .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Methodology :

  • Cross-Validation : Combine IR, NMR, and SC-XRD to confirm functional groups and regiochemistry.
  • Computational Modeling : Use DFT calculations to predict NMR/IR spectra and compare with experimental data.
  • High-Resolution MS : Resolve ambiguities in molecular ion fragmentation patterns .

Q. What challenges arise in synthesizing pyrimidine-2-thiol derivatives with nitrogen-containing heterocycles, and how are they addressed?

  • Methodology :

  • Reactivity Issues : The thiol group may undergo oxidation; use inert atmospheres (N₂/Ar) and reducing agents like TCEP.
  • Steric Hindrance : Employ microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 12 hours).
  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) to shield the thiol during multi-step reactions .

Q. How do solvent and base choices influence nucleophilic substitution reactions in pyrimidine-2-thiol synthesis?

  • Methodology :

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF, acetone) enhance nucleophilicity of the thiolate ion.
  • Base Strength : Strong bases (e.g., K₂CO₃) deprotonate the thiol efficiently, while weaker bases (e.g., NaHCO₃) minimize side reactions.
  • Case Study : Ethyl chloroacetate reacts with 4-(4-chlorophenyl)pyrimidine-2-thiol in acetone/K₂CO₃ at 80°C, yielding 85% product vs. 60% in DMSO/Na₂CO₃ .

Q. What strategies are used to design coordination polymers incorporating this compound?

  • Methodology :

  • Ligand Design : The thiol and pyrimidine N atoms act as bidentate ligands for transition metals (e.g., Zn²⁺, Cu²⁺).
  • Crystallization : Slow diffusion of ethanol into DMF solutions produces single crystals suitable for SC-XRD.
  • Applications : Resulting polymers exhibit luminescence or catalytic properties, with BET surface areas up to 400 m²/g .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.